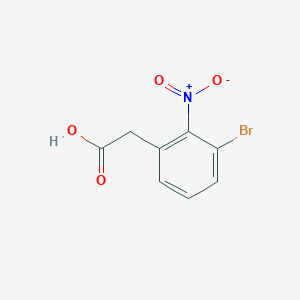

(3-Bromo-2-nitrophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromo-2-nitrophenyl)acetic acid”, also commonly known as BNPA, is a crystalline solid organic compound with the chemical formula C8H6BrNO4. It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-nitrophenyl)acetic acid” is not explicitly mentioned in the retrieved papers .Scientific Research Applications

Synthesis of Novel Drugs

“(3-Bromo-2-nitrophenyl)acetic acid” can be used in the synthesis of novel drugs . The bromo and nitro groups present in the compound can act as good leaving groups, allowing for various substitutions to create new drug molecules.

Production of Biologically Active Compounds

This compound can be used to produce biologically active compounds such as nitric releasing agents . These agents have various applications in medicine, including the treatment of cardiovascular diseases and erectile dysfunction.

Synthesis of Peptides and Proteins

“(3-Bromo-2-nitrophenyl)acetic acid” can also be used in the synthesis of peptides and proteins . The carboxylic acid group can react with amino groups to form peptide bonds, which are the basis for proteins.

Production of Polymers

The compound can be used in the production of polymers . The carboxylic acid group can react with alcohols to form esters, which are commonly used in the production of various types of polymers.

Use as a Protecting Group

Similar to “2-Nitrophenylacetic acid”, “(3-Bromo-2-nitrophenyl)acetic acid” could potentially be used as a protecting group for primary alcohols . The alcohol can be esterified with the acid, proceeding through the acid chloride or acid anhydride.

Precursor for Heterocycles

Again, similar to “2-Nitrophenylacetic acid”, this compound could serve as a precursor for many heterocycles . Complete reduction of the acid yields anilines, which quickly cyclize to form lactams. Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids. Both of these processes are useful in the synthesis of many biologically active molecules.

Mechanism of Action

Target of Action

It is known that similar compounds, such as nitrobenzenes, have been found to bind with high affinity to multiple receptors . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also influence a broad range of biochemical pathways.

Result of Action

It is known that similar compounds can have a wide range of biological activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Bromo-2-nitrophenyl)acetic acid. For example, the compound’s action may be affected by the pH of the environment, the presence of other compounds, and temperature

properties

IUPAC Name |

2-(3-bromo-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHIDRWIMKSVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-nitrophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)

![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)